molecular formula C13H9NO B182384 9-Fluorenone oxime CAS No. 2157-52-0

9-Fluorenone oxime

Cat. No.: B182384
CAS No.: 2157-52-0
M. Wt: 195.22 g/mol
InChI Key: CRNNFEKVPRFZKJ-UHFFFAOYSA-N
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Description

9-Fluorenone oxime, also known as 9H-Fluoren-9-one oxime, is an organic compound with the molecular formula C₁₃H₉NO. It is derived from fluorenone and is characterized by the presence of an oxime functional group. This compound is notable for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Fluorenone oxime can be synthesized through the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture and is carried out under reflux conditions. The general reaction is as follows:

9-Fluorenone+Hydroxylamine Hydrochloride9-Fluorenone Oxime+Water+Sodium Chloride\text{9-Fluorenone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} 9-Fluorenone+Hydroxylamine Hydrochloride→9-Fluorenone Oxime+Water+Sodium Chloride

Industrial Production Methods: Industrial production of this compound often involves the oxidation of fluorene to 9-fluorenone, followed by the oximation process. The oxidation can be achieved using various oxidizing agents such as potassium permanganate or sodium hypochlorite. The oximation step is similar to the laboratory synthesis, involving hydroxylamine hydrochloride and a base.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form 9-fluorenone or other reduced products.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite in an acidic environment.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 9-Fluorenone.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

9-Fluorenone oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-fluorenone oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

    Fluorenone: The parent compound of 9-fluorenone oxime, lacking the oxime group.

    9-Fluorenol: The reduced form of 9-fluorenone.

    Fluorenone derivatives: Compounds with various substituents on the fluorenone core.

Uniqueness: this compound is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-fluoren-9-ylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNNFEKVPRFZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175919
Record name Fluorenone oxime
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2157-52-0
Record name Fluorenone oxime
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Record name Fluorenone oxime
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Record name 2157-52-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1988
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Record name Fluorenone oxime
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Record name 9H-fluoren-9-one oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 9-Fluorenone oxime in the context of the provided research?

A1: The provided research primarily focuses on the photochemical properties of this compound and its derivatives. These compounds serve as precursors for generating various radicals, particularly the fluorene-9-iminyl radical, through photolysis. These radicals are then studied using time-resolved techniques like TRIR and TREPR to understand their reactivity and behavior. [, , , ]

Q2: What happens when this compound derivatives are exposed to UV light?

A2: Upon UV irradiation, this compound derivatives undergo photolysis. This process typically results in the cleavage of specific bonds, leading to the generation of transient radical species. For instance, irradiation of this compound phenylglyoxylate leads to the formation of the benzoyl radical, carbon dioxide, and the fluorene-9-iminyl radical. [] Similarly, photolysis of this compound 2,2,2-trifluoroethyl oxalate yields the 2,2,2-trifluoroethoxycarbonyl radical and the fluorene-9-iminyl radical. []

Q3: How is Time-Resolved Infrared Spectroscopy (TRIR) used to study this compound derivatives?

A3: TRIR is a valuable tool to monitor the short-lived intermediates generated during photolysis. For example, in the study of O-chlorooxalyl- and O-fluoroformyl-9-fluorenone oxime, TRIR allowed researchers to detect the formation of CO2 and the fluoroformyl radical (FCO*). [] The technique relies on the characteristic absorption of infrared light by specific chemical bonds, providing real-time information on the formation and decay of intermediates. [, ]

Q4: Can you elaborate on the reactivity of the fluoroformyl radical generated from a this compound derivative?

A4: The fluoroformyl radical (FCO*), generated from O-fluoroformyl-9-fluorenone oxime, demonstrates rapid reactivity with acetonitrile, the solvent used in the study. This reaction leads to the formation of a fluoroformyl-functionalized iminyl radical. Interestingly, this radical exhibits slower reactivity with triplet molecular oxygen due to a calculated activation enthalpy barrier. []

Q5: How does Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy complement TRIR in these studies?

A5: While TRIR excels at identifying transient species with distinct IR chromophores, TREPR is particularly useful for detecting radicals. It provides information about their electronic structure and interactions. In the study of this compound phenylglyoxylate, TREPR confirmed the presence of the fluorene-9-iminyl radical and the benzoyl radical, which were not easily detectable by TRIR. [] This technique aids in confirming the identity and understanding the properties of radical species formed during photolysis. [, ]

Q6: Were there any computational studies conducted on these compounds, and what insights did they offer?

A6: Yes, computational methods were employed to study the conformational preferences of alkoxycarbonyl radicals generated from this compound derivatives. Calculations suggested that these radicals could exist in s-trans or s-cis conformations with a significant energy barrier for interconversion. Comparing experimental TREPR spectra with simulated spectra based on these calculations allowed researchers to identify the specific conformer formed in each case. [] This highlights the role of computational chemistry in understanding the structure and behavior of transient intermediates.

Q7: Beyond photochemical radical generation, are there other applications of this compound and its derivatives?

A7: Yes, this compound derivatives have been explored for other applications. Research has investigated their potential as ataraxic agents. [] Additionally, 2-azido-9-fluorenone oxime has been studied for its mutagenic properties and its potential role in cell transformation. [, ]

Q8: What is the significance of understanding the photochemistry of this compound and its derivatives?

A8: Understanding the photochemical behavior of this compound and its derivatives is crucial for several reasons. It allows for:

  • Developing controlled radical generation methods: This is important for applications in organic synthesis and polymer chemistry. []
  • Studying transient intermediates: This provides fundamental insights into radical reactivity, kinetics, and reaction mechanisms. [, , ]
  • Designing new photolabile protecting groups: This is relevant for applications in peptide synthesis and chemical biology. []
  • Understanding potential biological activities: This is important for evaluating the safety and exploring potential applications of these compounds. [, ]

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